molecular formula C11H14ClNO B13521556 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13521556
M. Wt: 211.69 g/mol
InChI Key: WWZODEQNNONCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-propylphenol with formaldehyde and an amine source under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the chlorine and propyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C11H14ClNO/c1-2-3-9-7-13-10-6-8(12)4-5-11(10)14-9/h4-6,9,13H,2-3,7H2,1H3

InChI Key

WWZODEQNNONCHT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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